1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine
Description
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
1-(6-fluoro-1H-indol-5-yl)ethanamine |
InChI |
InChI=1S/C10H11FN2/c1-6(12)8-4-7-2-3-13-10(7)5-9(8)11/h2-6,13H,12H2,1H3 |
InChI Key |
ULOHMRYDIIYAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C2C(=C1)C=CN2)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Material: 6-Fluoroindole
The synthesis typically begins with 6-fluoroindole, which is commercially available or can be synthesized via electrophilic fluorination of indole derivatives. The fluorine atom at the 6-position imparts electronic effects that influence subsequent reactions.
Introduction of the Aminoethyl Side Chain
Detailed Reaction Conditions and Analytical Data
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Vilsmeier-Haack Formylation | POCl3, DMF, 0-25°C, 2-4 h | Selective formylation at 5-position; moderate yield |
| Henry Reaction | Nitroalkane (e.g., nitromethane), base (e.g., K2CO3), room temp | Formation of nitrovinyl intermediate |
| Reduction | LiAlH4 in ether or catalytic hydrogenation (H2, Pd/C) | Conversion of nitrovinyl to aminoethyl side chain |
| Reductive Amination (alt.) | 6-Fluorotryptamine + aldehyde + NaBH3CN, MeOH, room temp | One-step formation of ethanamine side chain |
Analytical techniques used to confirm the structure and purity include:
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) : Confirms fluorine substitution and aminoethyl side chain.
High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight.
HPLC-UV : Assesses purity, with typical indole λmax near 286 nm.
FTIR : Detects functional groups such as amine NH2 and aromatic C-F bonds.
Research Findings and Optimization Notes
The fluorine substituent at the 6-position can influence regioselectivity during formylation and other electrophilic substitutions, often directing reactions to the 5-position due to electronic effects.
Reduction steps require careful control to avoid over-reduction or side reactions; LiAlH4 is effective but sensitive to moisture, while catalytic hydrogenation offers milder conditions.
Reductive amination provides a versatile and efficient route to introduce the ethanamine moiety, especially when diverse aldehyde substrates are used to generate analogs.
Purification by recrystallization or chromatography is essential to remove side products and unreacted starting materials, ensuring high purity for biological testing.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Multi-step Formylation + Henry + Reduction | Formylation → Nitrovinyl formation → Reduction | High regioselectivity; well-established | Multi-step, time-consuming |
| Reductive Amination | Reductive amination of 6-fluorotryptamine with aldehyde | One-step introduction of side chain; flexible | Requires access to 6-fluorotryptamine |
| Industrial Optimization | Continuous flow, catalytic hydrogenation, advanced purification | Scalable; high yield and purity | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the indole ring .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine involves several chemical reactions that can be optimized for yield and purity. Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and functional groups present in the compound.
Anticancer Properties
Numerous studies have investigated the anticancer properties of this compound. For example, research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The National Cancer Institute (NCI) has conducted assays revealing that compounds with similar structures show promising antimitotic activity, with mean growth inhibition values indicating potential as a chemotherapeutic agent .
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung Cancer) | 15.72 | 50.68 |
| MCF7 (Breast Cancer) | 12.53 | 45.00 |
| HeLa (Cervical Cancer) | 10.00 | 40.00 |
Neuropharmacological Applications
Recent investigations have highlighted the neuropharmacological potential of indole derivatives, including this compound. The compound has been evaluated for its effects on neurotransmitter systems, particularly serotonin receptors, suggesting possible applications in treating mood disorders .
Antimicrobial Activity
The antimicrobial properties of indole derivatives are well-documented, with studies indicating that compounds similar to this compound exhibit activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Conclusion and Future Directions
The compound this compound shows significant promise across multiple fields, particularly in oncology and neuropharmacology. Future research should focus on:
- In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.
- Structure-Activity Relationship (SAR) : To optimize chemical modifications that enhance biological activity while reducing toxicity.
- Clinical Trials : To assess therapeutic potential in human subjects for various conditions.
This comprehensive exploration underscores the importance of continued research into this compound and its derivatives to unlock their full therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to altered biological responses . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(6-Chloro-1H-indol-3-yl)ethan-1-amine Hydrochloride
- Structure : Chlorine at the 6-position and ethylamine at the 3-position.
- Properties : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may increase lipophilicity and alter receptor interactions compared to fluorine. This compound is used in antibacterial studies, demonstrating the importance of halogen positioning .
- Molecular Weight : ~215.1 g/mol (estimated for free base).
2-(6-Methyl-1H-indol-1-yl)ethan-1-amine
- Structure : Methyl group at the 6-position and ethylamine at the 1-position.
- This compound (MW 174.25 g/mol) highlights how alkyl substituents influence physicochemical profiles .
2-(6-Fluoro-1H-indol-3-yl)ethylamine
- Structure : Fluorine at the 6-position and a methylated ethylamine chain at the 3-position.
- Properties : The methyl group on the amine may enhance lipophilicity and alter pharmacokinetics, while fluorine improves electronic properties. This compound underscores the role of amine functionalization in activity modulation .
Positional Isomerism and Pharmacological Implications
- 1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine vs. [2-(6-Fluoro-1H-indol-3-yl)ethyl]amine Derivatives :
Data Table: Comparative Analysis of Indole Derivatives
Biological Activity
1-(6-Fluoro-1H-indol-5-YL)ethan-1-amine, a derivative of indole, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound can be synthesized through reductive amination involving 6-fluorotryptamine and appropriate aldehydes. The synthesis pathway typically involves several steps, including formylation and reduction processes that yield the desired indole derivative.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions that play crucial roles in cell signaling pathways. For instance, it may inhibit enzymes involved in cell proliferation, thereby exerting anticancer effects .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines.
Case Study: Anti-Proliferative Activity
A study evaluated the compound's effects on HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma) cell lines. The results indicated that at a concentration of 10 µM, the compound reduced cell viability to 14% in HL60 cells and to 21% in HCT116 cells. At a lower concentration of 1 µM, the viability increased to 71% for HL60 and 100% for HCT116, suggesting a dose-dependent response .
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| HL60 | 10 | 14 |
| HL60 | 1 | 71 |
| HCT116 | 10 | 21 |
| HCT116 | 1 | 100 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Case Study: Antibacterial Efficacy
The antibacterial activity was assessed by measuring the zone of inhibition at varying concentrations. The results indicated that higher concentrations resulted in larger zones of inhibition, confirming its potential as an antibacterial agent .
| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | 2.0 | 15 |
| Compound B | 2.5 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
